Cas no 2176202-04-1 (2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole)

2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is a structurally complex heterocyclic compound featuring a fused bicyclic system with a cyclopropylidene moiety and an indole scaffold. This unique architecture confers potential advantages in medicinal chemistry, particularly in modulating biological targets due to its rigid, three-dimensional framework. The presence of both azabicyclo[3.2.1]octane and indole functionalities may enhance binding affinity and selectivity in receptor interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s stability and defined stereochemistry further support its utility in developing pharmacologically active agents, particularly in CNS or oncology-related research.
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole structure
2176202-04-1 structure
Product name:2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
CAS No:2176202-04-1
MF:C19H20N2O
MW:292.374904632568
CID:5469444

2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
    • ((1r,5s)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(1h-indol-2-yl)methanone
    • (3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1H-indol-2-yl)methanone
    • Inchi: 1S/C19H20N2O/c22-19(18-11-13-3-1-2-4-17(13)20-18)21-15-7-8-16(21)10-14(9-15)12-5-6-12/h1-4,11,15-16,20H,5-10H2
    • InChI Key: OQDVSBOTGWVFSV-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC2C=CC=CC=2N1)N1C2C/C(=C3\CC\3)/CC1CC2

Computed Properties

  • Exact Mass: 292.157563266 g/mol
  • Monoisotopic Mass: 292.157563266 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 292.4
  • Topological Polar Surface Area: 36.1
  • XLogP3: 3

2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-8658-20mg
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
2176202-04-1
20mg
$99.0 2023-09-08
Life Chemicals
F6560-8658-75mg
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
2176202-04-1
75mg
$208.0 2023-09-08
Life Chemicals
F6560-8658-100mg
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
2176202-04-1
100mg
$248.0 2023-09-08
Life Chemicals
F6560-8658-1mg
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
2176202-04-1
1mg
$54.0 2023-09-08
Life Chemicals
F6560-8658-5mg
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
2176202-04-1
5mg
$69.0 2023-09-08
Life Chemicals
F6560-8658-5μmol
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
2176202-04-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6560-8658-20μmol
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
2176202-04-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6560-8658-30mg
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
2176202-04-1
30mg
$119.0 2023-09-08
Life Chemicals
F6560-8658-4mg
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
2176202-04-1
4mg
$66.0 2023-09-08
Life Chemicals
F6560-8658-2μmol
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
2176202-04-1
2μmol
$57.0 2023-09-08

2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole Related Literature

Additional information on 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

Compound CAS No. 2176202-04-1: 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

The compound 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole, identified by the CAS number 2176202-04-1, represents a highly specialized organic molecule with a complex structure and potential applications in various fields of chemistry and pharmacology. This compound is characterized by its unique bicyclic framework, which includes an azabicyclo[3.2.1]octane moiety fused with a cyclopropylidene group, further connected to an indole ring via a carbonyl linkage. Such structural features make it a subject of interest for researchers exploring novel synthetic methodologies, bioactive compounds, and advanced materials.

Recent studies have highlighted the significance of bicyclic systems like azabicyclo[3.2.1]octane in drug design due to their ability to mimic natural product frameworks and exhibit favorable pharmacokinetic profiles. The presence of the cyclopropylidene group introduces additional strain and rigidity into the molecule, potentially enhancing its binding affinity to specific biological targets. This combination of structural elements has led to investigations into its potential as a lead compound for therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders.

The indole moiety in the molecule is another key feature, as indole derivatives are well-known for their diverse biological activities, ranging from antioxidant properties to enzyme inhibition. The integration of the indole ring with the bicyclic system in this compound opens up possibilities for exploring synergistic effects between these two functional groups. Researchers have employed advanced computational techniques, such as molecular docking and quantum mechanics simulations, to assess the binding interactions of this compound with potential target proteins.

From a synthetic standpoint, the construction of such a complex molecule requires sophisticated multistep synthesis strategies. Recent advancements in catalytic asymmetric synthesis and transition metal-mediated coupling reactions have enabled more efficient pathways for assembling these intricate structures. The development of scalable synthesis routes for CAS No. 2176202-04-1 would be crucial for advancing its applications in both academic research and industrial settings.

In terms of spectroscopic characterization, modern analytical techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography have been instrumental in confirming the precise structure of this compound. These methods provide critical insights into the spatial arrangement of atoms within the molecule, which is essential for understanding its reactivity and biological behavior.

Looking ahead, the exploration of CAS No. 2176202-04-1 is expected to contribute significantly to the field of medicinal chemistry by offering new insights into the design of bioactive molecules with tailored properties. Its unique combination of structural elements positions it as a promising candidate for further research into drug discovery and material science.

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